Potassium Benzenethiolate
Overview
Description
Potassium Benzenethiolate, also known as Benzenethiol, potassium salt (1:1), is a chemical compound with the molecular formula C6H5KS . Its average mass is 148.267 Da and its monoisotopic mass is 147.974899 Da .
Synthesis Analysis
Potassium Benzenethiolate can be synthesized from the reaction of germyl bromide with potassium phenoxide. Similarly, silyl and germyl bromides yield the corresponding sulphides with potassium benzenethiolate .Molecular Structure Analysis
The molecular structure of Potassium Benzenethiolate consists of a benzene ring attached to a sulfur atom, which is further attached to a potassium atom .Scientific Research Applications
Electrochemistry and Energy Storage
Potassium benzenethiolate has been explored as an electrode material for energy storage devices. Its redox behavior allows reversible potassium-ion intercalation, making it a potential candidate for potassium-ion batteries (PIBs). PIBs are attractive due to their low cost and high operating voltage .
Future Directions
The future directions of Potassium Benzenethiolate and similar compounds could be influenced by the philosophy of sustainable development. Catalytic chemistry, which often involves potassium compounds, will play a crucial role in sustainable economic development. This is because a catalytic process is involved in almost all-important areas of the chemical industry, such as the synthesis of chemicals and materials, energy production, and more .
Mechanism of Action
Target of Action
Potassium Benzenethiolate, also known as Benzenethiol, potassium salt , is an organic sulfur compound It’s known that it exhibits strong thiol properties .
Mode of Action
Potassium Benzenethiolate interacts with its targets through its strong thiol properties . It can undergo sulfur oxidation reactions . It can be oxidized by acidic solutions into benzenethiol or diphenyl disulfide . It can also be oxidized by alkalis or metals into corresponding thiols or sulfides .
Biochemical Pathways
It’s known that it plays a broad role in organic synthesis .
Pharmacokinetics
It’s known that it’s a solid compound that appears as white to light yellow crystals and is soluble in water .
Result of Action
Potassium Benzenethiolate is widely used in organic synthesis . It can serve as a reducing agent in redox reactions, alkylation reactions of carbonyl compounds, and reduction of aromatic compounds . It can also be used to synthesize thioacetates and other organic sulfur compounds .
Action Environment
Potassium Benzenethiolate is a solid compound that appears as white to light yellow crystals and is soluble in water . It should be stored in a dry, ventilated place, away from heat and fire sources . It’s irritating and should be handled with appropriate protective gloves, glasses, and masks . If swallowed or accidentally contacted, medical assistance should be sought promptly .
properties
IUPAC Name |
potassium;benzenethiolate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6S.K/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OALPPYUMFWGHEK-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[S-].[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5KS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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